molecular formula C20H10N4S B3332042 4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole CAS No. 867349-78-8

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole

Cat. No.: B3332042
CAS No.: 867349-78-8
M. Wt: 338.4 g/mol
InChI Key: LLTZHMPIBNBPDK-UHFFFAOYSA-N
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Description

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two cyanophenyl groups attached to the 4 and 7 positions of the benzothiadiazole core. Benzothiadiazoles are known for their electron-accepting properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole typically involves a palladium-catalyzed coupling reaction. One common method is the Suzuki coupling reaction, where 4-cyanobenzene boronic acid is reacted with 4,7-dibromo-2,1,3-benzothiadiazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The cyanophenyl groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.

    Oxidation and Reduction: The benzothiadiazole core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Solvents: Organic solvents like toluene, DMF, or dichloromethane are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiadiazoles, while cyclization reactions can produce polycyclic aromatic compounds.

Scientific Research Applications

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole has several applications in scientific research:

    Organic Electronics: Used as an electron-accepting material in organic photovoltaic cells and organic light-emitting diodes (OLEDs).

    Sensing: Employed in the development of chemical sensors due to its fluorescence properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Incorporated into polymers and other materials to enhance their electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole: Similar structure but with bromine atoms instead of cyanide groups.

    4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole: Contains methoxy groups instead of cyanide groups.

    4,7-Bis(4-nitrophenyl)-2,1,3-benzothiadiazole: Contains nitro groups instead of cyanide groups.

Uniqueness

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole is unique due to the presence of cyanide groups, which significantly enhance its electron-accepting properties compared to other similar compounds. This makes it particularly valuable in applications requiring efficient charge transfer and stabilization.

Properties

IUPAC Name

4-[4-(4-cyanophenyl)-2,1,3-benzothiadiazol-7-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N4S/c21-11-13-1-5-15(6-2-13)17-9-10-18(20-19(17)23-25-24-20)16-7-3-14(12-22)4-8-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTZHMPIBNBPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80833252
Record name 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80833252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867349-78-8
Record name 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80833252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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